molecular formula C12H11NO2S B2576921 Methyl 2-(2-phenylthiazol-4-yl)acetate CAS No. 449780-22-7

Methyl 2-(2-phenylthiazol-4-yl)acetate

Cat. No.: B2576921
CAS No.: 449780-22-7
M. Wt: 233.29
InChI Key: UHGHQMPJPZDYGD-UHFFFAOYSA-N
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Description

Methyl 2-(2-phenylthiazol-4-yl)acetate: is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-phenylthiazol-4-yl)acetate typically involves the reaction of 2-phenylthiazole with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-phenylthiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-phenylthiazol-4-yl)acetate has demonstrated promising anticancer properties in several studies. Its derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

Case Studies:

  • In Vitro Cytotoxicity : A study evaluated the compound's antiproliferative activity against MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated significant inhibition of cell proliferation, with some derivatives showing IC50 values comparable to established chemotherapeutics like cisplatin .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of tubulin polymerization, a crucial process for cancer cell division. This was evidenced by structural modifications leading to enhanced potency against melanoma and prostate cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound and its derivatives against various bacterial strains.

Findings:

  • Antibacterial Activity : A set of thiazole derivatives was tested against gram-positive and gram-negative bacteria. While the activity was generally weaker than reference drugs like ketoconazole, some compounds showed moderate effectiveness with MIC values ranging from 100 to 400 µg/ml .

Anticonvulsant Potential

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those related to this compound.

Research Insights:

  • Anticonvulsant Screening : Compounds derived from thiazole structures exhibited significant anticonvulsant activity in animal models. The structure-activity relationship indicated that specific substitutions on the thiazole ring could enhance efficacy against seizures .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and biological activity.

Synthetic Approaches:

  • Multistep Synthesis : The synthesis often employs methods such as Knoevenagel condensation and one-pot reactions to produce thiazole derivatives with varying substituents that influence their biological activities .

Summary Table of Applications

ApplicationBiological ActivityNotable Findings
AnticancerSignificant cytotoxicityIC50 values comparable to cisplatin
AntimicrobialModerate antibacterial activityMIC values between 100 - 400 µg/ml
AnticonvulsantEffective in seizure modelsEnhanced activity with specific thiazole substitutions

Mechanism of Action

The mechanism of action of Methyl 2-(2-phenylthiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-phenylthiazol-4-yl)acetate is unique due to the presence of both phenyl and ester groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and material science .

Biological Activity

Methyl 2-(2-phenylthiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with methyl acetate. The compound can be characterized using various spectral methods such as NMR and mass spectrometry, confirming its structure and purity.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of thiazole derivatives, compounds similar to this compound demonstrated notable activity against human carcinoma cell lines including MDA-MB231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µg/mL)
This compound MDA-MB2313.92
HeLa11.4

These findings suggest that this compound may act through mechanisms such as inducing apoptosis or disrupting cell cycle progression, although specific mechanisms for this compound require further investigation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that thiazole derivatives exhibit moderate to good antimicrobial effects against various pathogens. For instance, a series of synthesized thiazole derivatives showed promising results in inhibiting bacterial growth, with some compounds demonstrating effectiveness comparable to standard antibiotics .

Case Studies and Research Findings

  • Antiproliferative Studies : A comprehensive evaluation of thiazole derivatives, including this compound, showed that structural variations significantly influence biological activity. Compounds with specific functional groups exhibited enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Evaluation : A study focusing on the antimicrobial properties of thiazole derivatives found that several compounds, including those related to this compound, displayed notable inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was associated with increased antimicrobial efficacy .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the thiazole ring and the phenyl substituents significantly affect both anticancer and antimicrobial activities. For example, introducing halogen atoms or varying alkyl substituents can enhance the potency of these compounds .

Properties

IUPAC Name

methyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-11(14)7-10-8-16-12(13-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGHQMPJPZDYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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